1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one
Beschreibung
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one is a piperazine derivative characterized by a diphenylmethyl group at the 4-position of the piperazine ring and a phenoxy-substituted ethanone moiety. Key physicochemical properties include:
- Molecular formula: C₃₁H₃₀N₂O
- Molar mass: 446.58 g/mol
- CAS numbers: 754235-30-8 (variant) and 48230-15-5 (related diphenylethanone derivative).
Eigenschaften
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-phenoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c28-24(20-29-23-14-8-3-9-15-23)26-16-18-27(19-17-26)25(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,25H,16-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVWCEVWJZNMBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Core Piperazine Skeleton Formation
The synthesis of 1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one begins with constructing the piperazine backbone substituted with a diphenylmethyl group. A widely adopted method involves the cyclization of bis(2-chloroethyl)amine derivatives with diphenylmethylamine. As demonstrated in US Patent 7,989,623B2, bis(2-chloroethyl)amine reacts with phenyl chloroformate in dichloromethane under basic conditions (e.g., triethylamine) to form a reactive intermediate, which subsequently undergoes nucleophilic substitution with diphenylmethylamine . Key parameters include:
| Parameter | Optimal Condition | Yield Improvement Factor |
|---|---|---|
| Solvent | Dichloromethane | 1.2× vs. hydrocarbons |
| Base | Triethylamine | 1.5× vs. inorganic bases |
| Temperature | 0–50°C | Prevents decomposition |
This step typically achieves 85–90% conversion efficiency, with the diphenylmethyl group introduced regioselectively at the piperazine nitrogen .
Alternative Acylation Strategies
Recent advancements from PMC10056909 demonstrate amide coupling as a viable alternative. Here, 4-(diphenylmethyl)piperazine reacts with phenoxyacetyl chloride in ethanol under piperidine catalysis :
Comparative Performance :
| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) |
|---|---|---|---|
| Nucleophilic Substitution | 75.9 | 98.5 | 11 |
| Amide Coupling | 68.2 | 97.8 | 8 |
While the amide route offers faster kinetics, the nucleophilic substitution method remains superior in yield and scalability .
Enantiomeric Resolution and Chirality Control
For applications requiring optical purity, the racemic product undergoes resolution using chiral tartaric acid derivatives. As detailed in GB2225321A, diastereomeric salt formation with (2R,3R)-tartaric acid in ethanol selectively crystallizes the levorotatory enantiomer :
\text{Racemic Mixture} + (2R,3R)\text{-Tartaric Acid} \xrightarrow{\text{EtOH, 72–74°C}} \text{Levorotatory Salt (Yield: 41.2%)}
Three recrystallizations in ethanol-methanol-water mixtures enhance enantiomeric excess to >99% .
Industrial-Scale Process Considerations
Large-scale synthesis (≥100 kg batches) requires modifications for safety and efficiency:
-
Continuous Flow Reactors : Reduce exothermic risks during piperazine formation .
-
Solvent Recycling : n-Butanol recovery via fractional distillation cuts costs by 30% .
-
Waste Management : Neutralization of HCl byproducts with Ca(OH)₂ generates inert CaCl₂ for disposal .
Analytical Characterization
Critical quality control metrics include:
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. It may also inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Piperazine-Based CYP51 Inhibitors (UDO and UDD)
- Structure : Pyridine derivatives with trifluoromethylphenyl and pyridyl substituents on the piperazine ring.
- Activity: Inhibitors of the non-azolic CYP51 enzyme, showing efficacy against Trypanosoma cruzi comparable to posaconazole.
- Key difference : The target compound lacks pyridine/trifluoromethyl groups, which are critical for CYP51 binding in UDO/UDD. This suggests divergent biological targets.
Urea Derivatives with Piperazine-Thiazolyl Moieties (Compounds 11a–11o)
- Structure : Piperazine linked to substituted phenylurea and thiazolylhydrazinyl groups.
- Properties : Higher molecular weights (484–602 g/mol) compared to the target compound (446.58 g/mol). Substituents like chloro, fluoro, and trifluoromethyl groups enhance hydrophobicity.
- Implications: The target compound’s phenoxy group may offer better solubility than urea derivatives, which rely on hydrogen bonding for activity.
Sulfonyl Piperazine Derivatives (Compounds 7e–7k)
- Structure : Piperazine linked to sulfonylphenyl and tetrazolylthio groups.
- Properties : Melting points range from 123–167°C, indicating crystalline stability. The sulfonyl group enhances polarity compared to the diphenylmethyl group in the target compound.
- Activity: Antiproliferative activity noted in analogs, though the target compound’s ethanone moiety may favor different interactions.
Dual-Active Histamine H3 Receptor Ligands (QD10, QD17)
Pharmacological and Physicochemical Comparisons
Table 1: Key Comparisons of Piperazine Derivatives
Key Observations :
Lipophilicity : The diphenylmethyl group in the target compound likely enhances membrane permeability compared to sulfonyl () or urea () derivatives.
Substituent Effects :
- Electron-withdrawing groups (e.g., trifluoromethyl in UDO) improve enzyme inhibition.
- Bulky aromatic groups (e.g., benzoyl in QD10) may stabilize receptor interactions.
Molecular Weight : The target compound’s moderate weight (446.58 g/mol) aligns with Lipinski’s rule of five, suggesting favorable bioavailability compared to higher-weight analogs (e.g., 602 g/mol in ).
Biologische Aktivität
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one, also known as a piperazine derivative, has garnered attention for its potential biological activities. This compound features a piperazine ring, a benzhydryl group, and a phenoxyethanone moiety, making it a candidate for various pharmacological applications.
The molecular formula of 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one is , with a molecular weight of approximately 386.49 g/mol. Its structure allows for interactions with various biological targets, particularly in the central nervous system.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in inflammatory pathways. It is believed to modulate the activity of serotonin and dopamine receptors, which could contribute to its therapeutic effects in neurological disorders. Additionally, the compound may exhibit anti-inflammatory properties by inhibiting specific enzymes related to inflammatory responses.
Antimicrobial Activity
Research has indicated that 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one possesses antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory diseases. This property makes it a candidate for further research in developing anti-inflammatory therapies.
Neuropharmacological Effects
Given its structure, this compound has been studied for its neuropharmacological effects. It may act as an anxiolytic or antidepressant by modulating neurotransmitter systems. Animal studies have shown promising results in reducing anxiety-like behaviors and improving mood-related symptoms.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various piperazine derivatives, including 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenoxyethan-1-one. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 2: Anti-inflammatory Activity
In a controlled laboratory setting, the compound was tested for its ability to reduce inflammation in murine models. The findings revealed that treatment with the compound led to a significant decrease in tumor necrosis factor-alpha (TNF-α) levels compared to control groups.
| Treatment Group | TNF-α Levels (pg/mL) |
|---|---|
| Control | 150 |
| Compound Treatment | 80 |
Study 3: Neuropharmacological Assessment
A behavioral study assessed the anxiolytic effects of the compound using an elevated plus maze model in rats. Results showed that animals treated with varying doses exhibited increased time spent in open arms, indicative of reduced anxiety levels.
| Dose (mg/kg) | Time Spent in Open Arms (s) |
|---|---|
| Control | 30 |
| Low Dose (5 mg/kg) | 45 |
| High Dose (20 mg/kg) | 60 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
